molecular formula C15H16N8O B12789436 N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide CAS No. 57963-43-6

N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide

Cat. No.: B12789436
CAS No.: 57963-43-6
M. Wt: 324.34 g/mol
InChI Key: FRUWZLKZIBPWRC-UHFFFAOYSA-N
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Description

N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide is a chemical compound known for its significant role in various scientific and medical applications. This compound is structurally related to folic acid derivatives and has been studied for its potential therapeutic properties, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide typically involves the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium iodide for alkylation, sodium hydroxide for hydrolysis, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of the intermediate product yields this compound .

Mechanism of Action

The mechanism of action of N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide involves its interaction with dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of purines and pyrimidines, leading to a reduction in DNA, RNA, and protein synthesis .

Comparison with Similar Compounds

N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide is similar to other folic acid derivatives, such as methotrexate and aminopterin. it is unique in its specific structure and the particular pathways it affects . Similar compounds include:

Properties

CAS No.

57963-43-6

Molecular Formula

C15H16N8O

Molecular Weight

324.34 g/mol

IUPAC Name

N-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]acetamide

InChI

InChI=1S/C15H16N8O/c1-8(24)20-10-4-2-9(3-5-10)18-6-11-7-19-14-12(21-11)13(16)22-15(17)23-14/h2-5,7,18H,6H2,1H3,(H,20,24)(H4,16,17,19,22,23)

InChI Key

FRUWZLKZIBPWRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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